

Application Notes and Protocols for Assessing M1069 Efficacy in Cancer Cell Lines

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Compound of Interest

Compound Name: M1069

Cat. No.: B10861853

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Introduction

M1069 is a potent and selective, orally active dual antagonist of the A2A and A2B adenosine receptors (A2AR and A2BR).[1] In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive molecule, hindering anti-tumor immune responses.[2][3][4] **M1069** counteracts this immunosuppression by blocking adenosine signaling through A2AR and A2BR on various immune cells, such as T cells, dendritic cells (DCs), and myeloid cells.[2][3][4][5] This action promotes the activation and proliferation of immune cells, leading to an enhanced anti-tumor immune response.[2] Preclinical studies have demonstrated the anti-tumor activity of **M1069**, both as a monotherapy and in combination with other agents like chemotherapy and immune checkpoint inhibitors, particularly in adenosine-rich tumors.[3][4][5][6]

These application notes provide a summary of the efficacy of **M1069** in various cancer models and detailed protocols for key experiments to assess its activity.

Data Presentation

M1069 Potency and Efficacy in Preclinical Models

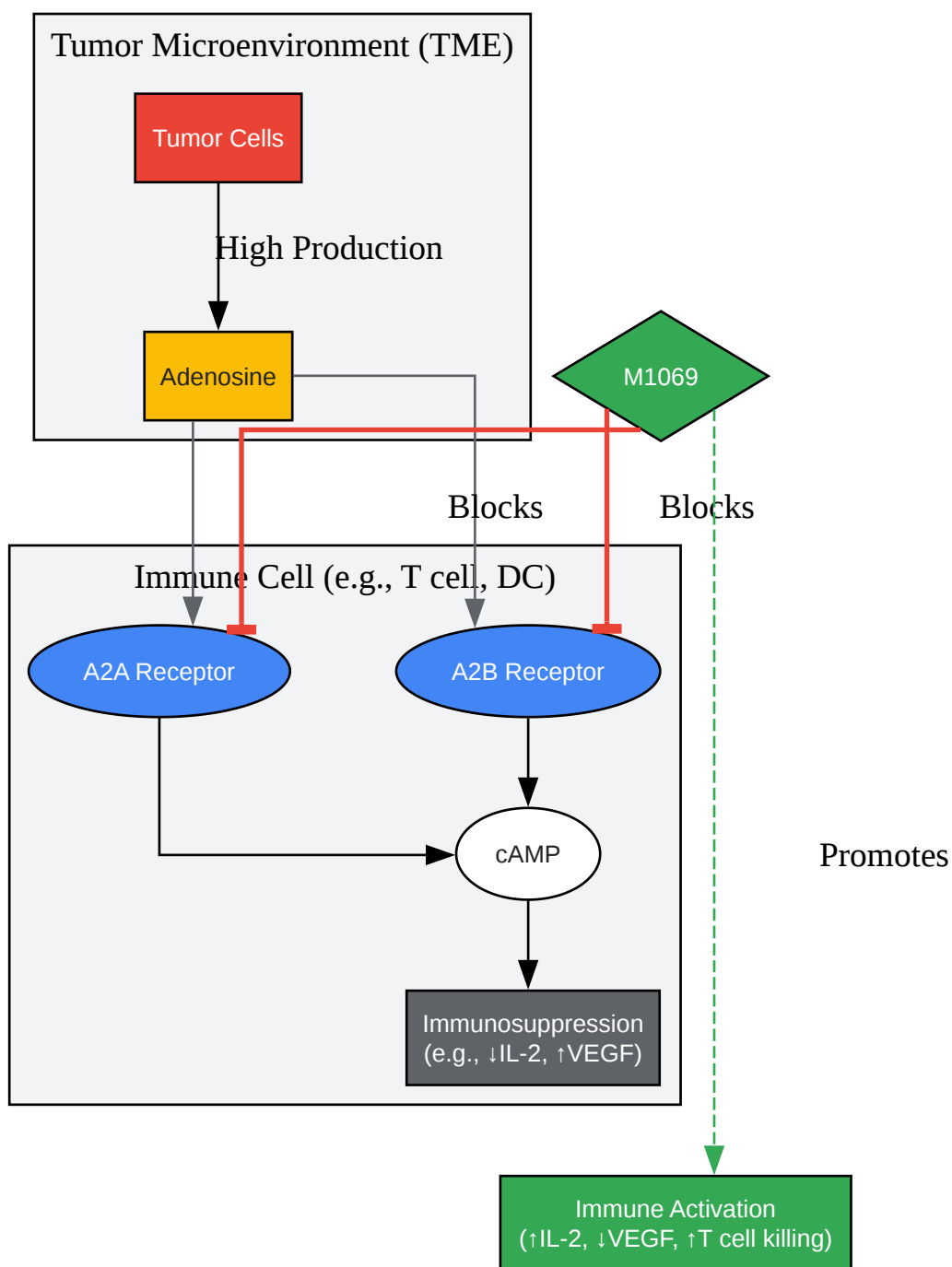
The following tables summarize the quantitative data on the efficacy of **M1069** in different in vitro and in vivo cancer models.

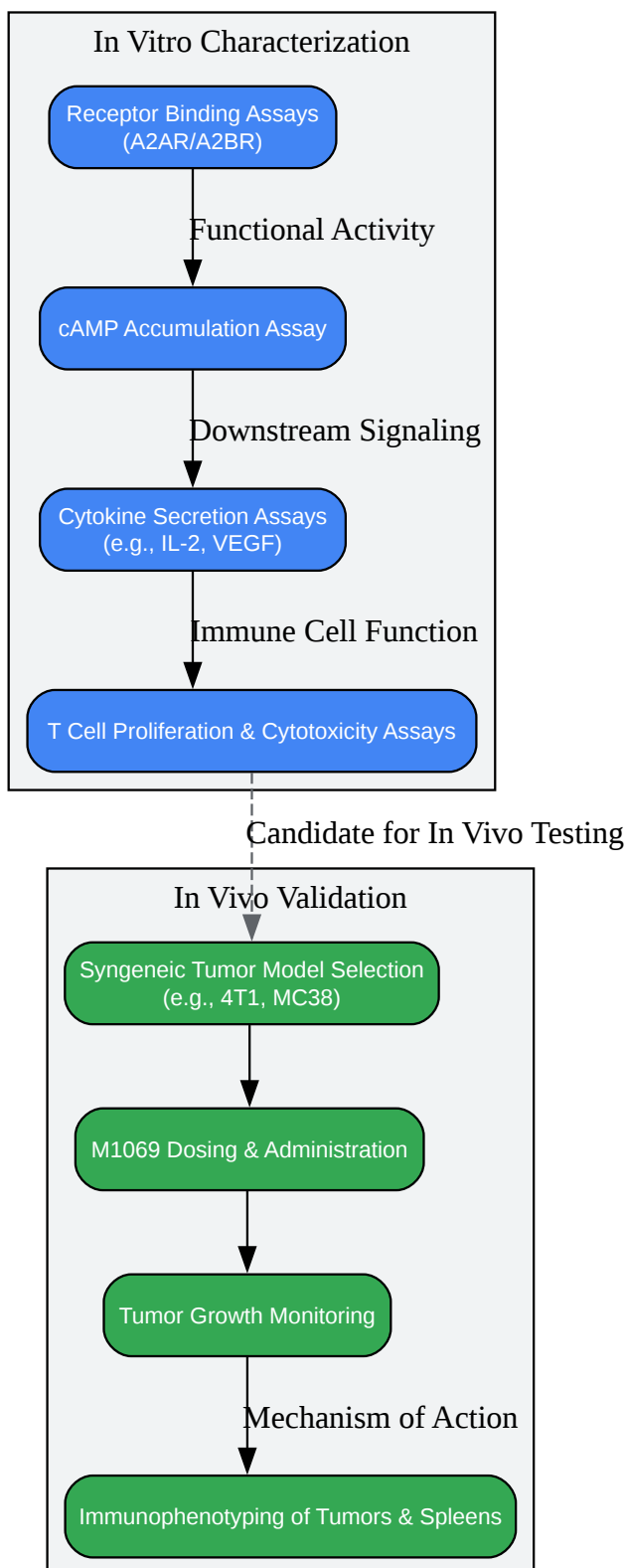
Cell Line/Model	Assay	Readout	M1069 Potency/Efficacy	Reference
HEK-293 (Human)	Receptor Binding Assay	IC50	A2AR: 0.130 nM, A2BR: 9.03 nM	[6]
Primary Human T cells	IL-2 Production Rescue	EC50	84.1 nM	[6]
Primary Murine T cells	IL-2 Production Rescue	EC50	137.7 nM	[6]
Human Myeloid Cells	VEGF Production Inhibition	IC50	20.9 nM	[6]
Murine Myeloid Cells	VEGF Production Inhibition	IC50	181.3 nM	[6]
THP-1 (Human Monocytic)	VEGF Production Inhibition	-	Significant decrease in VEGF	[5][7]
MDA-MB-231 (Human Breast Cancer)	Antigen-specific T cell killing	-	Rescued killing impaired by adenosine analog	[5][7]

Animal Model	Cancer Type	Treatment	Outcome	Reference
4T1 Syngeneic Mice	Breast Cancer (adenosinehi/CD 73hi)	M1069 (30, 100, 300 mg/kg, b.i.d.)	Dose-dependent tumor growth inhibition	[6] [8]
4T1 Syngeneic Mice	Breast Cancer (adenosinehi/CD 73hi)	M1069 + Cisplatin	Enhanced anti-tumor activity	[3] [4] [5]
4T1 Syngeneic Mice	Breast Cancer (adenosinehi/CD 73hi)	M1069 + Bintrafusp Alfa (BA)	Enhanced anti-tumor activity	[3] [4] [5]
EMT-6 Syngeneic Mice	Breast Cancer	M1069 + Bintrafusp Alfa (BA)	Significantly enhanced tumor growth inhibition	[3] [7]
MC38 Syngeneic Mice	Colon Carcinoma (adenosinelow/C D73low)	M1069 Monotherapy	No significant tumor growth inhibition	[3] [4] [5] [8]

Mandatory Visualizations

Signaling Pathway of M1069





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